molecular formula C15H13ClN2O3 B14360362 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-39-4

4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Cat. No.: B14360362
CAS No.: 90183-39-4
M. Wt: 304.73 g/mol
InChI Key: ZJYKGCQLAFJJCN-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of a methoxy group, a pyridinylmethyl carbamoyl group, and a benzoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines and alcohols, and catalysts like palladium in the case of coupling reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while coupling reactions would result in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the presence of both the methoxy group and the pyridinylmethyl carbamoyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKGCQLAFJJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60848465
Record name 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60848465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90183-39-4
Record name 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60848465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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